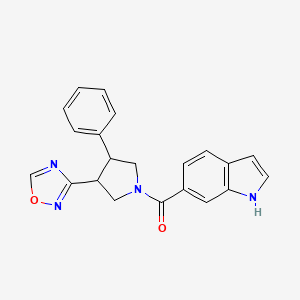

(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-indol-6-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-6-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c26-21(16-7-6-15-8-9-22-19(15)10-16)25-11-17(14-4-2-1-3-5-14)18(12-25)20-23-13-27-24-20/h1-10,13,17-18,22H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDSHDYLJDGHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)C4=NOC=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-indol-6-yl)methanone is a compound that integrates the oxadiazole and indole moieties, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The compound features a complex structure that can be represented as follows:

This structure includes:

- Oxadiazole Ring : Contributes to the compound's reactivity and biological activity.

- Pyrrolidine Ring : Enhances the binding affinity to biological targets.

- Indole Moiety : Known for its role in various biological processes.

Biological Activity Overview

Research indicates that derivatives of oxadiazole, including this compound, exhibit a range of biological activities:

-

Anticancer Activity :

- Compounds with similar structures have shown significant anticancer effects. For instance, studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines such as MCF-7 and HCT-116 .

- In vitro studies reported that certain oxadiazole-containing compounds have IC50 values lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

The mechanism by which this compound exerts its effects may involve:

- Target Interaction : Binding to specific receptors or enzymes involved in disease processes.

- Pathway Modulation : Influencing key biochemical pathways associated with inflammation and cancer progression.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Alam et al. (2022) | Compounds exhibited significant anticancer activity with IC50 values lower than established drugs. |

| Said et al. (2022) | Demonstrated strong analgesic and anti-inflammatory effects in animal models. |

| Ningegowda et al. (2022) | Showed effective antimycobacterial activity against M. tuberculosis strains. |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, similar structures have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain oxadiazole derivatives has been reported as low as 7.9 μg/mL against specific bacterial strains, highlighting their potential as antimicrobial agents .

Anticancer Potential

The compound's structural features suggest promising anticancer activity. Studies have shown that derivatives of oxadiazole and indole can inhibit cancer cell proliferation effectively. For example, a study evaluated the anticancer activity of S-substituted derivatives of oxadiazole against HCT 116 colon cancer cell lines, revealing suitable antibacterial and anticancer potential along with moderate cytotoxicity .

Neurological Applications

There is emerging interest in the neuroprotective effects of oxadiazole derivatives. Compounds similar to (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-indol-6-yl)methanone have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases .

Enzyme Inhibition

Oxadiazole derivatives have been reported to exhibit inhibitory potency against specific enzymes involved in bacterial resistance and cancer progression. This inhibition can lead to reduced bacterial growth or cancer cell proliferation .

Interaction with Biological Targets

The unique structure of this compound allows it to interact with various biological targets, enhancing its bioavailability and therapeutic efficacy. The presence of the indole moiety is particularly significant as it is known for its role in numerous biological processes.

Study on Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the oxadiazole ring could enhance antimicrobial activity significantly .

Anticancer Activity Investigation

Another investigation focused on the synthesis and evaluation of new indole-fused lactones showed promising results against Mycobacterium tuberculosis and other cancer cell lines. The study highlighted the potential of these compounds as new therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Oxadiazole Motifs

Several compounds share the indole-oxadiazole pharmacophore but differ in substituents and core rings:

Key Observations :

- SC04-0352 replaces pyrrolidine with piperidine and introduces an oxane ring, enhancing steric bulk and likely altering pharmacokinetics (e.g., solubility, metabolic stability) .

Pyrrolidine/Isoxazole Hybrids

Compounds with pyrrolidine-isoxazole cores (e.g., 4-(1H-indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole ) exhibit distinct bioactivity profiles. While these lack the oxadiazole group, their fused isoxazole-pyrrolidine systems demonstrate potent antimicrobial activity in preliminary assays . This suggests that the oxadiazole substitution in the target compound may confer improved selectivity or reduced toxicity compared to isoxazole analogues.

Pyridine and Triazole Derivatives

The pyridine-triazole hybrid (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone shares a methanone linker but replaces indole with pyridine and triazole. Its IR and NMR data (e.g., C=O stretch at 1710 cm⁻¹) highlight electronic differences compared to the target compound’s indole-oxadiazole system .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-indol-6-yl)methanone?

- Methodological Answer : The compound can be synthesized via reflux conditions using chloranil as an oxidizing agent in xylene (25–30 hours), followed by purification via recrystallization from methanol . For heterocyclic systems like oxadiazole, analogous protocols involve ethanol as a solvent with formaldehyde under reflux (10–12 hours), which may enhance yield and purity . Optimization should include monitoring reaction progress via TLC and adjusting stoichiometry of oxidizing agents to minimize byproducts.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FTIR : Identify key functional groups (e.g., C=O at ~1709 cm⁻¹, C=N at ~1604 cm⁻¹) .

- NMR : Analyze proton environments (e.g., indole NH at δ 10.77 ppm, aromatic protons in DMSO-d₆) .

- InChIKey/SMILES : Cross-verify structural descriptors (e.g., InChIKey=FCNJUPUMHGDABC-UHFFFAOYSA-N) against computational databases .

Q. What are the key considerations for ensuring compound stability during storage?

- Methodological Answer : Store under inert conditions (argon atmosphere) at –20°C to prevent oxidation or hydrolysis. Use anhydrous solvents during synthesis to avoid moisture-induced degradation . For long-term stability, conduct accelerated degradation studies under varying pH and temperature conditions to identify susceptible functional groups (e.g., oxadiazole ring) .

Advanced Research Questions

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Comparative Analysis : Compare substituent effects using analogs (e.g., replacing pyrrolidinyl with morpholinyl) to assess binding affinity changes .

- Amino Acid Derivatives : Synthesize derivatives with chiral centers (e.g., (S)-2-(5-((3-(3,5-difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic acid) to study stereochemical influences .

- Data Correlation : Use regression models to link electronic parameters (Hammett σ) of substituents with biological activity .

Q. How to address conflicting data in biological activity assays?

- Methodological Answer :

- Replicate Experiments : Ensure consistency in assay conditions (e.g., cell line passage number, solvent controls) .

- Theoretical Alignment : Reconcile discrepancies using computational docking to verify target binding modes (e.g., nitro group interactions with enzymatic active sites) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values across kinase assays) to identify outliers and systemic biases .

Q. How to design experiments to elucidate the mechanism of action?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins .

- Pathway Analysis : Employ RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis markers in cancer cells) .

- Kinetic Studies : Measure inhibition constants (Kᵢ) for suspected targets (e.g., cytochrome P450 isoforms) using fluorogenic substrates .

Q. What computational methods are suitable for predicting binding affinity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., oxadiazole-pyrrolidine scaffold with ATP-binding pockets) over 100-ns trajectories to assess stability .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs .

- Docking Software : Utilize AutoDock Vina or Schrödinger Suite to screen against structural databases (e.g., PDB) for off-target effects .

Q. What purification techniques are effective post-synthesis?

- Methodological Answer :

- Recrystallization : Use methanol or ethanol for high-purity crystals, adjusting solvent ratios to optimize yield .

- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for polar impurities .

- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for chiral separation if stereoisomers form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.